molecular formula C8H8BrClO2 B1523080 1-Bromo-2-chloro-4,5-dimethoxybenzene CAS No. 753502-60-2

1-Bromo-2-chloro-4,5-dimethoxybenzene

Cat. No. B1523080
CAS RN: 753502-60-2
M. Wt: 251.5 g/mol
InChI Key: BXXGRXCHOHYKGC-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8BrClO2 and a molecular weight of 251.51 . It is a solid substance .


Synthesis Analysis

The synthesis of 1-Bromo-2-chloro-4,5-dimethoxybenzene involves several precursors including 4-Bromoveratrole, 1,2-Dimethoxybenzene, and 4-Chloro-1,2-dimethoxybenzene . The literature suggests that the synthesis process has been discussed in the Advanced Synthesis and Catalysis journal in 2004 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4,5-dimethoxybenzene consists of a benzene ring with bromo, chloro, and two methoxy groups attached to it . The InChI code for this compound is 1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 .

Scientific Research Applications

Synthesis of Benzo[b]furans

1-Bromo-2-chloro-4,5-dimethoxybenzene: is utilized in the synthesis of 2,3-disubstituted benzo[b]furans . These compounds are of interest due to their presence in various natural products and pharmaceuticals. The process involves the formation of benzo[b]furan rings, which are pivotal in the development of new therapeutic agents.

Dendrimer Synthesis

This compound serves as a building block in the creation of dendrimers, specifically Si[CH2CH2Si(Me)2-2,4-(MeO)2-C6H3]4 . Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and materials science.

Electrophilic Aromatic Substitution Reactions

The compound is involved in electrophilic aromatic substitution reactions . This fundamental organic reaction allows the introduction of substituents to the aromatic ring, maintaining the ring’s stability and expanding the utility of the benzene derivative in complex organic syntheses.

Redox Shuttle Additive in Lithium-Ion Batteries

In the field of energy storage, 1-Bromo-2-chloro-4,5-dimethoxybenzene can be used as a chemical redox shuttle additive in lithium-ion batteries . This application is crucial for enhancing the safety and longevity of batteries by providing overcharge and overdischarge protection.

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-chloro-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXGRXCHOHYKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655593
Record name 1-Bromo-2-chloro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

753502-60-2
Record name 1-Bromo-2-chloro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial orientation of the methoxy groups in 1-Bromo-2-chloro-4,5-dimethoxybenzene?

A: The two methoxy groups in 1-Bromo-2-chloro-4,5-dimethoxybenzene are nearly coplanar with the benzene ring. This means they lie roughly within the same plane as the benzene ring. The dihedral angles, which measure the angle between these planes, range from 0.9° to 12.3° for the four independent molecules identified in the asymmetric unit of the crystal structure. [] You can visualize this as the methoxy groups being slightly tilted out of the plane of the benzene ring.

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